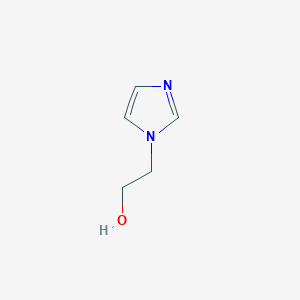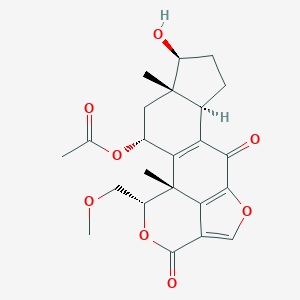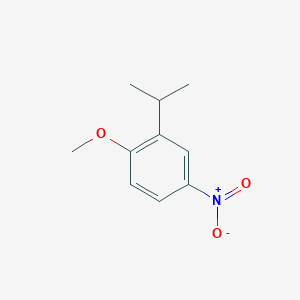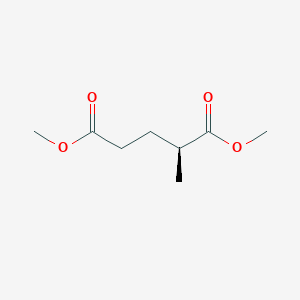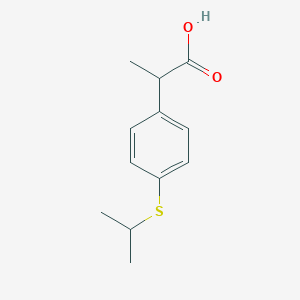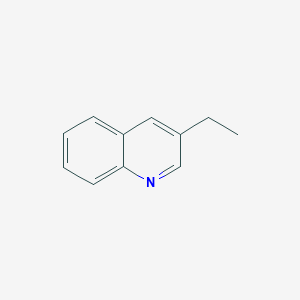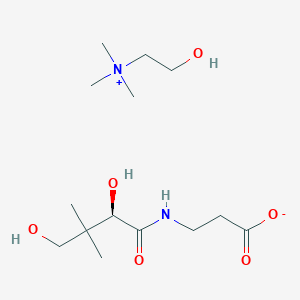
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate, commonly known as HTMA, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicine, and agriculture. HTMA is a chiral molecule that possesses two enantiomers, namely (R)-HTMA and (S)-HTMA.
Aplicaciones Científicas De Investigación
HTMA has been studied extensively for its potential applications in various fields. In material science, HTMA has been used as a surfactant for the synthesis of nanoparticles, such as silver and gold nanoparticles. HTMA has also been used as a stabilizer for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the synthesis of coordination polymers.
In medicine, HTMA has been studied for its potential use as a drug delivery vehicle. HTMA can form self-assembled micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. HTMA has also been studied for its antimicrobial properties and its potential use as a disinfectant.
In agriculture, HTMA has been studied for its potential use as a plant growth regulator. HTMA can enhance the growth of crops and improve their resistance to stress factors, such as drought and salinity.
Mecanismo De Acción
The mechanism of action of HTMA is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with other molecules. HTMA can interact with polar and nonpolar molecules, which makes it a versatile molecule for various applications.
Efectos Bioquímicos Y Fisiológicos
HTMA has been found to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications. HTMA has been shown to have low cytotoxicity and hemolytic activity, which are important factors for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HTMA has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility. HTMA can be used in a wide range of applications, from material science to medicine. However, HTMA also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of HTMA. One area of research is the development of new synthesis methods for HTMA and its derivatives. Another area of research is the exploration of new applications for HTMA, such as its potential use in catalysis and energy storage. Additionally, more research is needed to fully understand the mechanism of action of HTMA and its effects on biological systems.
Métodos De Síntesis
The synthesis of HTMA involves the reaction of (R)-beta-alanine with 2,4-dihydroxy-3,3-dimethylbutyraldehyde, followed by the addition of 2-hydroxyethyltrimethylammonium chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
Propiedades
Número CAS |
10030-88-3 |
|---|---|
Nombre del producto |
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Fórmula molecular |
C14H30N2O6 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H17NO5.C5H14NO/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;1-6(2,3)4-5-7/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t7-;/m0./s1 |
Clave InChI |
HXCGBBALZREMAS-FJXQXJEOSA-M |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Otros números CAS |
10030-88-3 |
Sinónimos |
2-hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



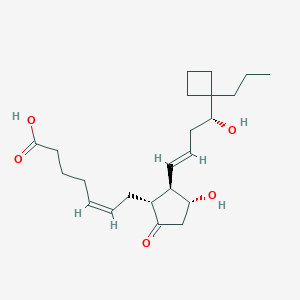
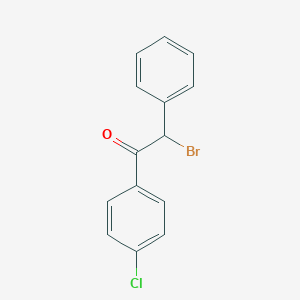
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
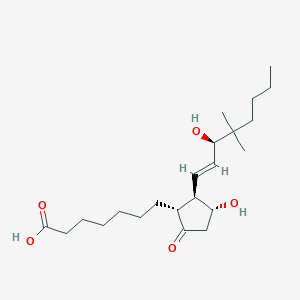
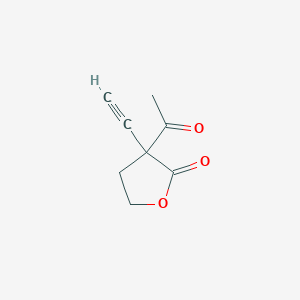
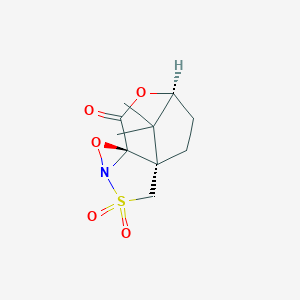

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
